molecular formula C12H19NO2S2 B13367274 N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide

N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide

Cat. No.: B13367274
M. Wt: 273.4 g/mol
InChI Key: DENLOKOXHJOTDO-UHFFFAOYSA-N
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Description

N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes a sec-butyl group, a methyl group, and a sulfanylidene group attached to a 4-methylbenzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of sec-butylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-sec-butyl-4-methylbenzenesulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanylidene group may play a crucial role in these interactions, forming covalent bonds with nucleophilic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H19NO2S2

Molecular Weight

273.4 g/mol

IUPAC Name

(NE)-N-[butan-2-yl(methyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H19NO2S2/c1-5-11(3)16(4)13-17(14,15)12-8-6-10(2)7-9-12/h6-9,11H,5H2,1-4H3

InChI Key

DENLOKOXHJOTDO-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C

Canonical SMILES

CCC(C)S(=NS(=O)(=O)C1=CC=C(C=C1)C)C

Origin of Product

United States

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